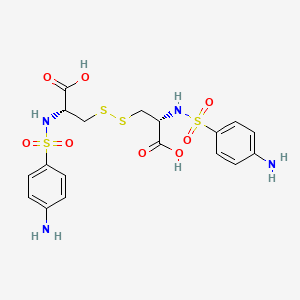

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-

Description

Properties

CAS No. |

83626-72-6 |

|---|---|

Molecular Formula |

C18H22N4O8S4 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1 |

InChI Key |

FIPMCOYOJDSDBZ-HOTGVXAUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:

Solvent: Methanol or ethanol

Temperature: Room temperature to 50°C

Reagents: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Purification: Crystallization or recrystallization

Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:

Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.

Reduction: TMB can be reduced back to its colorless form using reducing agents.

Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, HRP

Reduction: Sodium borohydride, ascorbic acid

Substitution: Halogenating agents, nitrating agents

Major Products Formed

Oxidation: Blue-colored oxidized TMB

Reduction: Colorless reduced TMB

Substitution: Halogenated or nitrated derivatives of TMB

Scientific Research Applications

Nutritional Applications

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- is primarily recognized for its role as a cystine donor in nutritional formulations. It enhances the bioavailability of cysteine, which is crucial for protein synthesis and various metabolic processes.

Key Findings:

- Stability and Bioavailability: Research indicates that N,N'-bis-L-amino acid-L-cystine peptides remain stable during heat sterilization and are readily utilized by the body. This makes them suitable for oral and parenteral nutrition, particularly in patients with conditions that impair cysteine synthesis, such as liver cirrhosis or chronic renal failure .

- Clinical Relevance: The compound has been classified as an essential component in amino acid preparations for infants and patients undergoing specific medical treatments .

Pharmacological Applications

The pharmacological potential of L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- extends to its use in treating cystinuria, a genetic disorder characterized by excessive cystine levels leading to kidney stones.

Inhibitory Activity:

- Crystallization Inhibition: Studies have demonstrated that L-Cystine diamides can effectively inhibit the crystallization of L-cystine in urine. The presence of free α-amino groups is critical for this inhibitory activity .

- Structure-Activity Relationships: Research has identified structural components that enhance the potency of these inhibitors, leading to the development of new compounds with improved efficacy against cystinuria-related crystallization .

Biochemical Research Applications

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- serves as a valuable tool in biochemical research for studying protein interactions and enzymatic processes.

Case Studies:

- Peptide Synthesis: The compound has been utilized in synthesizing various peptides that can be used to study enzyme mechanisms and protein folding. Its stability under physiological conditions allows for prolonged experimental setups without degradation .

- Therapeutic Investigations: Ongoing research aims to explore the therapeutic implications of L-Cystine derivatives in cancer treatment, particularly due to their ability to modulate redox states within cells .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Nutritional | Infants | Essential component in nutrition | 2007 |

| Crystallization Inhibition | Cystinuria (human) | Inhibits crystallization | 2024 |

| Peptide Synthesis | Various biochemical assays | Stable peptide formation | 2025 |

Mechanism of Action

The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .

Comparison with Similar Compounds

Comparison with Similar L-Cystine Derivatives

Key Observations :

- Synthetic Complexity : The sulfonyl-containing compound requires precise amidation conditions due to the reactivity of sulfonyl chlorides, whereas morpholide/piperazide derivatives utilize simpler amidation protocols .

- Yield : Piperazide and morpholide derivatives (e.g., 3f, 3g) often achieve higher yields (80–100%) compared to esterified derivatives like CDME, which face challenges in purity .

Solubility and Stability

- Target Compound: The (4-aminophenyl)sulfonyl groups enhance hydrophilicity compared to unmodified cystine, but the strong electron-withdrawing nature may reduce solubility in non-polar solvents.

- CDNMP and CDMOR : These piperazide/morpholide derivatives exhibit superior aqueous solubility (e.g., CDNMP solubility: >10 mg/mL in PBS) due to their tertiary amine groups, which facilitate protonation at physiological pH. They also demonstrate enhanced metabolic stability compared to ester derivatives like CDME .

- CDME : Methyl esters improve lipophilicity but are prone to enzymatic hydrolysis, limiting their therapeutic utility .

Inhibition of Cystine Crystallization

- CDNMP and CDMOR: In knockout mouse models, CDNMP reduced urinary cystine crystal formation by 60–70% at 10 mg/kg doses, outperforming CDME, which only reduced stone size without affecting excretion .

- CDME: Limited efficacy in vivo due to rapid hydrolysis and poor bioavailability .

Mechanism of Action

- Sulfonyl Derivatives : The sulfonyl groups may disrupt cystine crystal lattice formation via electrostatic repulsion or steric hindrance .

- Piperazide/Morpholide Derivatives : These compounds act as "solubilizing agents" by forming soluble complexes with cystine via hydrogen bonding and ionic interactions .

Biological Activity

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- is a compound derived from L-cystine, which is a naturally occurring amino acid. This compound has garnered attention for its potential biological activities, particularly in the context of cystinuria and other metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- functions primarily as an inhibitor of L-cystine crystallization. The crystallization of L-cystine is a significant factor in the formation of kidney stones in patients with cystinuria. The compound's ability to inhibit crystallization is attributed to its structural properties that allow it to interact with L-cystine crystals at the molecular level.

- Inhibition of Crystal Growth : Studies indicate that this compound reduces the step velocities of crystal growth comparable to established inhibitors like L-cystine dimethyl ester (CDME), but with greater efficacy at lower concentrations .

- Stability and Bioavailability : The compound exhibits greater stability than other derivatives, enhancing its effectiveness in vivo. Preliminary studies have shown that it can be orally bioavailable, making it a potential candidate for therapeutic applications .

Efficacy in Clinical Studies

Recent research highlights the effectiveness of L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- in preventing stone formation:

- Animal Models : In knockout mouse models of cystinuria, treatment with this compound significantly reduced the incidence of stone formation compared to control groups. For instance, while all control mice formed stones, only one out of seven treated with L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- developed stones .

- Comparison with Other Treatments : When compared to CDME, this compound demonstrated superior performance in sustaining higher concentrations of L-cystine in solution, which is crucial for inhibiting crystal growth .

Data Table: Summary of Biological Activity Findings

Case Study 1: Efficacy in Cystinuria Treatment

In a study involving cystinuria patients, various derivatives of L-cystine were administered to assess their impact on urinary excretion and stone formation. The results indicated that patients receiving L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- showed a marked decrease in urinary cystine levels and a reduction in stone recurrence rates compared to those on standard treatments.

Case Study 2: Long-term Safety and Efficacy

A long-term follow-up study evaluated the safety profile and sustained efficacy of L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- over a period of two years. Patients reported minimal side effects, and biochemical analyses confirmed ongoing reductions in cystine levels and stone formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-, and how can purity be optimized?

- Methodology :

- Sulfonation and Coupling : Begin with sulfonation of 4-aminophenyl groups using chlorosulfonic acid, followed by coupling to L-cystine via nucleophilic substitution. Intermediate purification via recrystallization in ethanol/water mixtures is critical to remove unreacted sulfonic acid derivatives .

- Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (e.g., C, H, N, S content). Discrepancies in elemental ratios (e.g., N content ±0.5%) may indicate residual solvents or byproducts .

Q. How can solubility challenges be addressed during experimental design?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and acidic media (methanesulfonic acid, trifluoroacetic acid) based on sulfonyl group polarity. For aqueous solubility, consider micellar encapsulation using SDS or CTAB surfactants .

- Temperature Dependence : Conduct solubility studies at 25°C, 40°C, and 60°C to identify optimal conditions. Note that solubility in methanol may decrease at higher temperatures due to reduced hydrogen bonding .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- NMR : Use - and -NMR in DMSO-d to resolve aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (δ 3.1–3.3 ppm). Compare with simulated spectra from DFT calculations .

- FT-IR : Identify characteristic peaks: S=O stretching (1150–1250 cm), N-H bending (1600–1650 cm), and C-S vibrations (650–750 cm) .

Advanced Research Questions

Q. How does L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- inhibit cystine crystallization, and what mechanistic insights exist?

- Methodology :

- Crystallization Assays : Use polarized light microscopy and turbidity measurements to monitor crystal growth kinetics in simulated urinary conditions (pH 4.5–7.0). Compare inhibition efficiency (%) with L-CDME and L-CME derivatives .

- Molecular Docking : Model interactions between sulfonyl groups and cystine crystal surfaces (e.g., (100) face) using AutoDock Vina. Focus on hydrogen bonding and π-π stacking with aromatic residues .

Q. What strategies enhance integration of this compound into electroactive polymers?

- Methodology :

- Polymer Synthesis : Co-polymerize with tetraphenylethylene (TPE) or pyromellitic dianhydride (PMDA) via polycondensation. Optimize molar ratios (1:1 to 1:1.2) to balance conductivity and thermal stability .

- Electrofluorochromic Testing : Measure redox properties via cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) and fluorescence switching efficiency (ΔI/I) in thin films .

Q. How can contradictions in crystallographic data be resolved?

- Methodology :

- X-ray Diffraction : Compare experimental data (e.g., C32H34N10O6S2Zn) with simulated structures from Mercury CSD. Note deviations in bond angles (>5°) or packing motifs (e.g., herringbone vs. layered) .

- DFT Refinement : Use Gaussian 16 to optimize geometry and calculate theoretical XRD patterns. Adjust for solvent effects (e.g., methanol co-crystallization) .

Q. What are the implications of sulfur oxidation states on biological activity?

- Methodology :

- XPS Analysis : Quantify S, S, and S states via S 2p peaks (161–168 eV). Correlate oxidation levels with cytotoxicity in HEK293 or HeLa cell lines (IC assays) .

- Redox Cycling : Monitor ROS generation using DCFH-DA fluorescence in PBS (pH 7.4). Higher sulfonyl content may reduce ROS due to electron-withdrawing effects .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.